

# Application Notes: Acid Green 40 (Fast Green FCF) in Histological Staining

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Compound of Interest		
Compound Name:	Acid Green 40	
Cat. No.:	B1173452	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for the use of Acid Green 40, commonly known in histological applications as Fast Green FCF (C.I. 42053), for staining connective tissues, particularly collagen.

## Introduction

Acid Green 40, or Fast Green FCF, is a synthetic, water-soluble triarylmethane dye.[1] In histological applications, it serves as a vibrant counterstain, coloring collagen and other connective tissue elements green. This allows for clear differentiation from other cellular components, which are typically stained with a nuclear stain (like hematoxylin) and a plasma stain (like Biebrich scarlet-acid fuchsin). Fast Green FCF is a common component of various trichrome staining methods, such as the Masson's trichrome, where it is often used as a safer and more lightfast alternative to Light Green SF yellowish.[2][3][4] The acidic nature of the dye facilitates its binding to basic proteins like collagen.

## **Mechanism of Staining**

In trichrome staining, the differential coloration of tissues is achieved through the sequential application of dyes with varying molecular weights and affinities for different tissue components. The process typically involves three key steps:

• Nuclear Staining: An iron hematoxylin solution is used to stain cell nuclei black or blue-black.



- Cytoplasmic and Muscle Staining: A red acid dye, such as Biebrich scarlet-acid fuchsin, stains the cytoplasm, muscle, and keratin.
- Collagen Staining: A polyacid, like phosphotungstic or phosphomolybdic acid, is applied. This
  large molecule is thought to act as a "differentiator," removing the red dye from the more
  porous collagen fibers while leaving it in the denser cytoplasm and muscle. Subsequently,
  the green counterstain, Fast Green FCF, which has a larger molecular size, can penetrate
  and stain the now accessible collagen fibers.[5][6]

## **Key Applications**

- Masson's Trichrome Stain: Used to differentiate collagen (green) from muscle and cytoplasm (red) and nuclei (black). This is invaluable for studying fibrosis and other pathological changes in connective tissue.[7][8][9]
- Gomori's One-Step Trichrome Stain: Fast Green FCF can be used as a substitute for aniline blue in this procedure to differentiate muscle fibers from collagen.[1][7]
- Counterstaining: It is an effective counterstain in various other histological and cytological procedures, providing high contrast against red and purple stains.[1][7]

## **Quantitative Data Summary**

The following tables summarize typical concentrations and incubation times for solutions used in a Masson's Trichrome protocol incorporating Fast Green FCF.



Solution	Components	Typical Concentration
Bouin's Fluid (Mordant)	Picric Acid, Formaldehyde, Acetic Acid	Standard Formulation
Weigert's Iron Hematoxylin	Solution A: Hematoxylin in AlcoholSolution B: Ferric Chloride, HCl	Equal parts of Solution A and B
Biebrich Scarlet-Acid Fuchsin	Biebrich Scarlet, Acid Fuchsin, Acetic Acid	0.9% Biebrich Scarlet, 0.1% Acid Fuchsin in 1% Acetic Acid
Phosphotungstic/Phosphomoly bdic Acid	Phosphotungstic Acid or Phosphomolybdic Acid	5% Aqueous
Fast Green FCF Solution	Fast Green FCF, Acetic Acid	0.1% - 2.5% in 0.2% - 1% Acetic Acid[7][8]
Acetic Acid Rinse	Acetic Acid, Distilled Water	0.5% - 1% Aqueous[8]
Staining Step	Reagent	Typical Incubation Time
Mordanting (optional)	Bouin's Fluid	1 hour at 56-60°C or overnight at RT
Nuclear Staining	Weigert's Iron Hematoxylin	10 minutes
Cytoplasmic Staining	Biebrich Scarlet-Acid Fuchsin	2-5 minutes
Differentiation	Phosphotungstic/Phosphomoly bdic Acid	5-10 minutes
Collagen Staining	Fast Green FCF Solution	5-6 minutes[8]
Rinsing	Acetic Acid Solution	2 quick dips to 2 minutes

# **Experimental Protocol: Masson's Trichrome Stain** with Fast Green FCF

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.



#### Reagents:

- Bouin's Fluid
- Weigert's Iron Hematoxylin (Solutions A and B)
- Biebrich Scarlet-Acid Fuchsin Solution
- 5% Phosphotungstic Acid Solution
- 2.5% Fast Green FCF Solution (2.5g Fast Green FCF in 100ml distilled water with 0.2ml glacial acetic acid)
- 0.5% Acetic Acid Solution
- 95% and 100% Ethanol
- Xylene or xylene substitute
- · Resinous mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in three changes of xylene for 3 minutes each.
  - Hydrate through two changes each of 100% and 95% ethanol, 10 dips each.
  - Rinse well in distilled water.
- Mordanting (for formalin-fixed tissue):
  - Preheat Bouin's fluid to 56-60°C.
  - Mordant sections in the preheated Bouin's fluid for 1 hour.
  - Allow to cool, then wash in running tap water until the yellow color is removed. Rinse in distilled water.



- Nuclear Staining:
  - Prepare fresh Weigert's Iron Hematoxylin by mixing equal parts of Solution A and B.
  - Stain in fresh Weigert's solution for 10 minutes.[8]
  - Wash in running tap water for 10 minutes, then rinse in distilled water.[8]
- Cytoplasmic Staining:
  - Place slides in Biebrich Scarlet-Acid Fuchsin solution for 2 minutes.[8]
  - Rinse in distilled water.
- Differentiation:
  - Place in 5% Phosphotungstic Acid solution for 5 minutes.[8]
- Collagen Staining:
  - Transfer slides directly into the 2.5% Fast Green FCF solution and stain for 5-6 minutes.[8]
  - · Rinse in distilled water.
- Final Rinse and Dehydration:
  - Briefly rinse in 0.5% Acetic Acid solution (2 quick dips).[8]
  - Dehydrate through two changes each of 95% and 100% ethanol.
  - Clear in three changes of xylene.
- Mounting:
  - Coverslip with a resinous mounting medium.

#### Expected Results:

Collagen and Mucin: Green



• Muscle, Cytoplasm, Keratin: Red

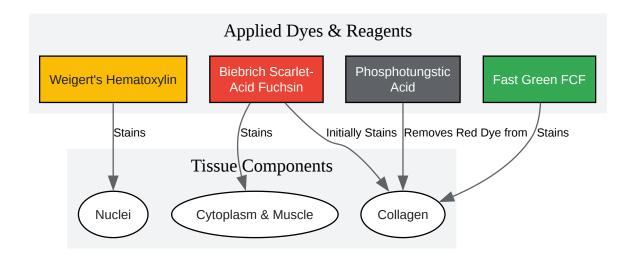
Nuclei: Black

## **Visualizations**



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Caption: Workflow for Masson's Trichrome staining with Fast Green FCF.



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Caption: Logical relationships in differential trichrome staining.

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